molecular formula C14H26ClNO B13769328 2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride CAS No. 52777-39-6

2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride

Cat. No.: B13769328
CAS No.: 52777-39-6
M. Wt: 259.81 g/mol
InChI Key: KGFPEHPECNYMKJ-UHFFFAOYSA-N
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Description

2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride typically involves the reaction of adamantan-2-ol with 3-methylaminopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Adamantanol: A related compound with similar structural features but lacking the methylamino group.

    1-(3-Methylaminopropyl)-adamantane: Similar in structure but without the hydroxyl group.

Uniqueness

2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride is unique due to the presence of both the adamantane core and the methylamino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52777-39-6

Molecular Formula

C14H26ClNO

Molecular Weight

259.81 g/mol

IUPAC Name

1-[3-(methylamino)propyl]adamantan-2-ol;hydrochloride

InChI

InChI=1S/C14H25NO.ClH/c1-15-4-2-3-14-8-10-5-11(9-14)7-12(6-10)13(14)16;/h10-13,15-16H,2-9H2,1H3;1H

InChI Key

KGFPEHPECNYMKJ-UHFFFAOYSA-N

Canonical SMILES

CNCCCC12CC3CC(C1)CC(C3)C2O.Cl

Origin of Product

United States

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